molecular formula C12H18N2O2 B8297102 (2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine

(2,2-Diethoxyethyl)pyridin-4-ylmethyleneamine

Cat. No. B8297102
M. Wt: 222.28 g/mol
InChI Key: DINWYXDZUFWFHO-UHFFFAOYSA-N
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Patent
US08642774B2

Procedure details

300 g pyridine-4-carbaldehyde and 372 g 2,2-diethoxy-ethylamine were refluxed in 2 L toluol over night. The mixture was evaporated to give 621 g of the desired product. The residue was purified by chromatographie on silica to give 100 g desired product.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
372 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.[CH2:9]([O:11][CH:12]([O:15][CH2:16][CH3:17])[CH2:13][NH2:14])[CH3:10]>C1(C)C=CC=CC=1>[CH2:9]([O:11][CH:12]([O:15][CH2:16][CH3:17])[CH2:13][N:14]=[CH:7][C:4]1[CH:3]=[CH:2][N:1]=[CH:6][CH:5]=1)[CH3:10]

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Name
Quantity
372 g
Type
reactant
Smiles
C(C)OC(CN)OCC
Name
Quantity
2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CN=CC1=CC=NC=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 621 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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